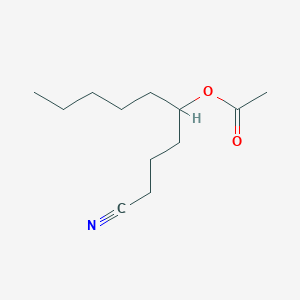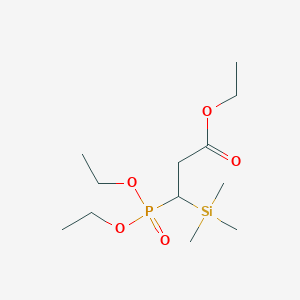
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is an organophosphorus compound with a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features, which include both a phosphonate and a silyl group. These functional groups can impart unique reactivity and properties to the molecule, making it useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate typically involves the reaction of a phosphonate ester with a silylating agent. One common method is the reaction of diethyl phosphite with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be explored for the development of pharmaceuticals due to its unique functional groups.
Industry: May be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate involves its reactivity due to the presence of the phosphonate and silyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways would depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Lacks the silyl group, making it less reactive in certain substitution reactions.
Trimethylsilylpropanoic acid: Lacks the phosphonate group, limiting its use in phosphorus chemistry.
Diethyl phosphite: A simpler phosphonate ester without the additional functional groups.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is unique due to the combination of both phosphonate and silyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds with only one of these groups.
特性
CAS番号 |
87762-66-1 |
|---|---|
分子式 |
C12H27O5PSi |
分子量 |
310.40 g/mol |
IUPAC名 |
ethyl 3-diethoxyphosphoryl-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C12H27O5PSi/c1-7-15-11(13)10-12(19(4,5)6)18(14,16-8-2)17-9-3/h12H,7-10H2,1-6H3 |
InChIキー |
AMHQUPCBLNIKLH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC([Si](C)(C)C)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


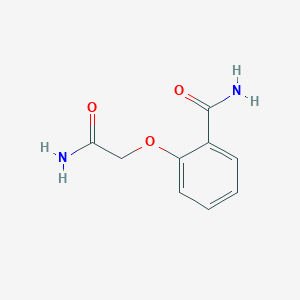
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
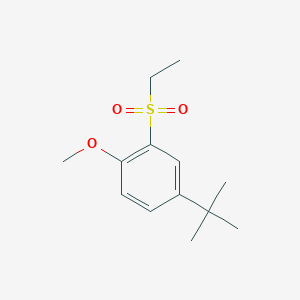
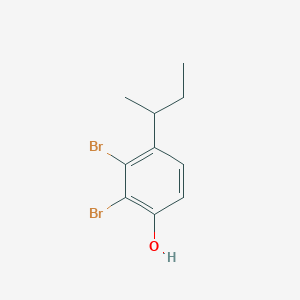
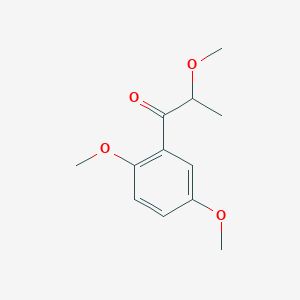
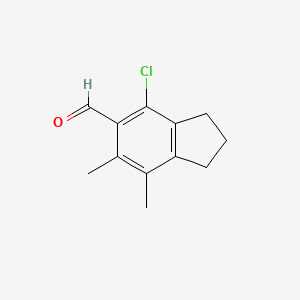
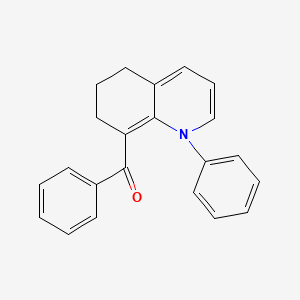
![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
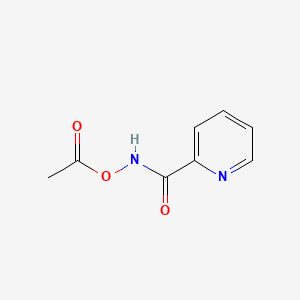
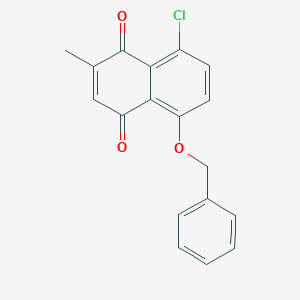
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
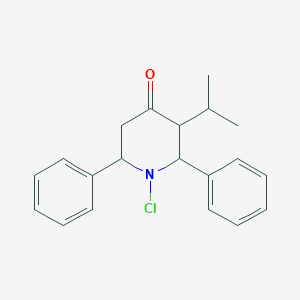
![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
